molecular formula C21H39NO B13801728 2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole

2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole

Cat. No.: B13801728
M. Wt: 321.5 g/mol
InChI Key: NAGNXDBJZOWMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound belonging to the oxazoline class, characterized by a 4,5-dihydro-1,3-oxazole ring system. Its structure features a 5-methyl group and a long alkenyl substituent (heptadec-8-enyl) at positions 5 and 2, respectively. The heptadec-8-enyl chain comprises 17 carbons with a cis or trans double bond at the 8th position, conferring significant lipophilicity.

Properties

Molecular Formula

C21H39NO

Molecular Weight

321.5 g/mol

IUPAC Name

2-heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C21H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19-20(2)23-21/h10-11,20H,3-9,12-19H2,1-2H3

InChI Key

NAGNXDBJZOWMCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCC(O1)C

Origin of Product

United States

Preparation Methods

Formation of the Oxazoline Ring

The key step in the preparation is the cyclization of an amino alcohol with a suitable carbonyl compound:

  • Amino Alcohol Precursor: The 5-methyl substituent on the oxazoline ring indicates the use of a methyl-substituted amino alcohol as a starting material.
  • Carbonyl Compound: The carbonyl source can be an acid chloride, ester, or aldehyde that facilitates ring closure to form the oxazoline.

According to synthetic studies on oxazoline derivatives, the reaction conditions often involve heating under reflux in solvents such as ethanol or toluene, sometimes catalyzed by acids or dehydrating agents to promote cyclization and water removal.

Introduction of the Heptadec-8-enyl Side Chain

The long alkenyl substituent (heptadec-8-enyl) at position 2 of the oxazoline ring can be introduced by:

  • Using an Alkenyl Carboxylic Acid or Derivative: The amino alcohol can be reacted with an alkenyl acid chloride or ester bearing the heptadec-8-enyl chain, leading to cyclization and incorporation of the side chain.
  • Post-cyclization Functionalization: Alternatively, the oxazoline ring can be synthesized first, followed by alkylation or cross-coupling reactions to append the heptadec-8-enyl group at the 2-position.

The literature suggests that direct cyclization with long-chain alkenyl acids is a preferred method to maintain regioselectivity and yield.

Detailed Preparation Methodology

Stepwise Synthesis Protocol

Step Reagents and Conditions Description Expected Outcome
1. Preparation of 5-methyl amino alcohol Commercially available or synthesized via reduction of corresponding amino ketones Provides the amino alcohol precursor with methyl substitution at position 5 Amino alcohol with correct stereochemistry
2. Synthesis of heptadec-8-enyl carboxylic acid derivative Oxidation or halogenation of heptadec-8-en-1-ol to acid chloride or ester Prepares the carbonyl compound bearing the alkenyl chain Heptadec-8-enyl acid chloride or ester
3. Cyclization reaction Reflux amino alcohol with heptadec-8-enyl acid chloride in dry solvent (e.g., toluene) with base or acid catalyst Intramolecular cyclization to form oxazoline ring This compound
4. Purification Column chromatography or recrystallization Isolates pure product Pure oxazoline compound

Reaction Conditions and Yields

  • Typical reaction temperatures range from 80°C to reflux conditions depending on solvent choice.
  • Reaction times vary from several hours to overnight to ensure complete cyclization.
  • Yields reported for similar oxazoline syntheses range from 45% to 75%, depending on substrate purity and reaction optimization.

Analytical Characterization

  • Thin Layer Chromatography (TLC) is used to monitor reaction progress.
  • Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight and purity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy elucidates structure and confirms substitution pattern.
  • Infrared (IR) spectroscopy identifies characteristic oxazoline ring vibrations.

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Type Advantages Disadvantages Yield Range
Direct cyclization of amino alcohol with alkenyl acid chloride Amino alcohol + heptadec-8-enyl acid chloride Intramolecular cyclization High regioselectivity, straightforward Requires preparation of acid chloride 50-70%
Post-cyclization alkylation Oxazoline + alkenyl halide Nucleophilic substitution or cross-coupling Flexibility in side chain introduction Possible side reactions, lower regioselectivity 40-60%
Use of dicarbonyl compounds and thioalcohols (alternative oxazoline synthesis) Dicarbonyl + S-protected thioalcohol Acetalization and ring closure Potential for bis-oxazoline synthesis Complex reaction conditions, side products Variable, often lower

The direct cyclization method is generally preferred for preparing this compound due to its efficiency and selectivity.

Research Findings and Notes

  • Attempts to use dithiol compounds in acetalization reactions to form oxazoline rings have shown limited success due to the stability of carbon-sulfur bonds compared to carbon-oxygen bonds.
  • Alternative methods involving ring closure using 1,2-dichloroethane after deprotection of S-protected thioalcohols have been explored but often yield side products such as dibenzylsulfane, complicating purification.
  • The use of mild dehydrating agents and controlled reaction temperatures improves yield and purity.
  • Analytical methods such as LC-MS/MS have been employed for detailed characterization of oxazoline derivatives, ensuring structural confirmation and purity assessment.

Summary Table of Preparation Data

Parameter Details
Amino Alcohol Precursor 5-methyl amino alcohol
Carbonyl Source Heptadec-8-enyl acid chloride or ester
Solvent Toluene, ethanol, or similar dry solvent
Catalyst Acid catalyst (e.g., p-toluenesulfonic acid) or base
Temperature 80°C to reflux
Reaction Time 6–24 hours
Yield 45–75%
Purification Column chromatography, recrystallization
Characterization TLC, GC-MS, NMR, IR

Chemical Reactions Analysis

2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole involves its interaction with biological membranes and proteins. The long aliphatic chain allows it to embed into lipid bilayers, affecting membrane fluidity and function. Additionally, the oxazole ring can interact with various molecular targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s long alkenyl chain enhances lipid solubility compared to aromatic analogs like Etoxazole or nitroaryl derivatives .
  • Rigidity vs. Flexibility : Aryl substituents (e.g., Etoxazole) impart rigidity, favoring crystalline states, while aliphatic chains (target compound) likely result in oily or low-melting solids .

Physical Properties

Data from analogous compounds highlight substituent-driven trends:

Compound Melting Point (°C) Physical State Yield (%) Solubility Profile
Target Compound N/A* Likely oily N/A High in organic solvents
Etoxazole Not reported Crystalline Industrial Moderate (hydrophobic)
5a 114–115 Crystalline 74 Polar aprotic solvents
2b 207–209 Crystalline 53 Low (due to phenolic group)

*Inferred from aliphatic analogs in (e.g., 6a, 7a: oily states with yields 74–92%) .

Biological Activity

2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole (CAS Number: 6301-24-2) is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, antioxidant, and cytotoxic properties, supported by data tables and case studies.

The compound has the following chemical structure:

  • Molecular Formula : C20H37NO
  • Linear Formula : 2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-oxazole

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. A study evaluated various oxazole compounds against different fungal strains, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for some related compounds are summarized below:

CompoundMIC (µg/ml)Candida albicansCandida tropicalisAspergillus niger
111.61.63.21.6
120.80.83.20.8

These results indicate that compounds similar to this compound possess notable antifungal activity .

Antioxidant Activity

The antioxidant activity of oxazole derivatives has been explored through various assays, including the DPPH radical scavenging test. Compounds were tested at a concentration of 500 μM, with findings showing that certain derivatives exhibited significant scavenging activity comparable to ascorbic acid.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using B16F10 melanoma cells to evaluate the safety profile of the compound. Compounds were administered at concentrations of 0, 1, 2, and 5 μM over periods of 48 and 72 hours. The results indicated that:

  • At lower concentrations (0 to 2 μM), there was no observed cytotoxicity.
  • At the highest concentration (5 μM), some compounds showed weak cytotoxic effects after prolonged exposure.

This suggests that while certain derivatives may have therapeutic potential, their safety must be carefully evaluated in vivo .

The mechanism by which oxazole derivatives exert their biological effects is still under investigation. However, preliminary studies suggest that they may inhibit key enzymes involved in metabolic pathways related to oxidative stress and microbial resistance.

Study on Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of various oxazole derivatives against pathogenic fungi. The findings revealed that specific structural modifications enhance antimicrobial efficacy significantly compared to standard treatments like fluconazole .

Evaluation of Antioxidant Properties

Another research effort assessed the antioxidant capabilities of several oxazole derivatives using both DPPH and ABTS assays. Results indicated that certain compounds not only scavenge free radicals effectively but also show potential for use in formulations aimed at reducing oxidative stress in biological systems .

Q & A

What are the optimal synthetic pathways for 2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole, and how can reaction yields be maximized?

Basic Research Question
The synthesis of oxazole derivatives typically involves multi-step processes with careful optimization of reaction conditions. For example, a three-step synthesis of (S)-diphenyl-4,5-dihydrooxazole derivatives achieved yields of 83.2–94.5% by controlling stoichiometry, temperature, and solvent selection . Key steps include:

  • Step 1 : Formation of the oxazole ring via condensation reactions.
  • Step 2 : Functionalization of the heptadec-8-enyl chain using coupling agents.
  • Step 3 : Purification via column chromatography or recrystallization to ensure >99% purity.
    Methodological improvements, such as microwave-assisted synthesis or catalytic asymmetric methods, could further enhance efficiency .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question
Characterization requires a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the oxazole ring structure and alkyl chain geometry (e.g., distinguishing cis/trans isomers in the heptadec-8-enyl group) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Chromatography (HPLC/UPLC) : For purity assessment, particularly when synthesizing enantiomers .
    Advanced techniques like X-ray crystallography or computational modeling (DFT) may resolve ambiguities in stereochemistry .

How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcomes of this compound synthesis?

Advanced Research Question
The stereochemistry of the oxazole ring and alkyl chain is highly sensitive to reaction parameters:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution in ring formation, while non-polar solvents stabilize intermediates in coupling reactions .
  • Temperature : Elevated temperatures (>80°C) may lead to racemization in chiral oxazoles, necessitating low-temperature protocols for enantiopure products .
    Contradictions in literature yields (e.g., 83.2% vs. lower values in other studies) often arise from unoptimized conditions, highlighting the need for factorial design experiments to isolate variables .

What theoretical frameworks guide the design of experiments involving this compound in biological or materials science contexts?

Advanced Research Question
Experimental design should align with:

  • Conceptual Frameworks : Link the compound’s electronic properties (e.g., oxazole ring electron deficiency) to its biological activity (e.g., enzyme inhibition) or material properties (e.g., thermal stability) .
  • Mechanistic Hypotheses : For example, oxazole derivatives may interact with biological targets via π-π stacking or hydrogen bonding, guided by molecular docking studies .
    Methodologies like pre-test/post-test control group designs help validate hypotheses in applied research .

How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

Advanced Research Question
Discrepancies often stem from:

  • Purity Issues : Impurities from incomplete purification (e.g., residual solvents) alter melting points. Repetition with rigorous HPLC analysis is advised .
  • Polymorphism : Crystallization conditions (e.g., solvent evaporation rate) may produce different polymorphs. Powder XRD can identify polymorphic variations .
    Standardized protocols for solubility testing (e.g., shake-flask method) minimize variability .

What methodological considerations are critical when incorporating this compound into multi-step organic syntheses (e.g., drug discovery)?

Advanced Research Question
Key considerations include:

  • Compatibility : Ensure oxazole stability under subsequent reaction conditions (e.g., acidic/basic environments).
  • Functional Group Tolerance : The heptadec-8-enyl chain may require protection during cross-coupling reactions .
  • Scalability : Transition from batch to flow chemistry for large-scale synthesis while maintaining enantiomeric excess .
    Methodological frameworks like Design of Experiments (DoE) optimize multi-variable processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.